molecular formula C14H13NO2 B12630236 5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one CAS No. 918542-50-4

5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one

Cat. No.: B12630236
CAS No.: 918542-50-4
M. Wt: 227.26 g/mol
InChI Key: JUUQQUFXZWUNRN-UHFFFAOYSA-N
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Description

5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and benzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 4-methylpyridine and benzaldehyde in the presence of a base such as sodium hydroxide.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, alkyl groups.

Scientific Research Applications

5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A precursor in the synthesis of 5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one.

    Benzaldehyde: Another precursor used in the synthesis.

    Other Pyridine Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific acetyl and phenyl substitutions, which confer distinct chemical properties and reactivity compared to other pyridine derivatives.

Properties

CAS No.

918542-50-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

5-acetyl-4-methyl-1-phenylpyridin-2-one

InChI

InChI=1S/C14H13NO2/c1-10-8-14(17)15(9-13(10)11(2)16)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

JUUQQUFXZWUNRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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